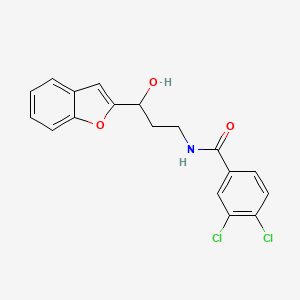

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

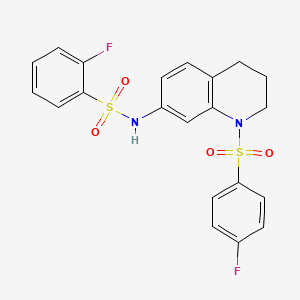

The compound N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a chemical entity that appears to be related to benzofuran and benzamide derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring, and benzamides are amides derived from benzoic acid. The structure of the compound suggests it may have biological activity, possibly related to its interactions with various biological targets due to the presence of the benzofuran moiety and the dichlorobenzamide group.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and catalytic systems. For instance, a general and efficient synthesis of 2-benzofuran-2-ylacetamides has been developed using a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . Although the specific synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is not detailed in the provided papers, similar palladium-catalyzed reactions could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which is a key feature for their biological activity. The molecular docking studies of similar compounds, such as the 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives, have shown potential inhibitory activity against targets like Glucose-6-phosphate dehydrogenase (G6PDH) . This suggests that the molecular structure of benzofuran derivatives is critical for their interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including electrophilic substitutions and coupling reactions. For example, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, has been shown to react with nucleophiles such as cyanide and glutathione under certain conditions, forming cyanomethylamide and S-(4-chlorobenzamidomethyl)glutathione, respectively . These reactions are indicative of the electrophilic properties of the benzamide moiety, which could be relevant for the reactivity of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like the dichlorobenzamide group can affect properties such as solubility, melting point, and reactivity. While the specific properties of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide are not provided, related compounds have been studied for their antiproliferative activity and Absorption-Distribution-Metabolism-Excretion-Toxicity (ADMET) profiles . These studies can provide insights into the drug-likeness and potential pharmacokinetic behavior of similar compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Benzofuran derivatives have been explored for their herbicidal properties, offering potential agricultural applications. For instance, compounds related to benzofurans have shown efficacy in controlling annual and perennial grasses, indicating their utility in forage legumes, turf grasses, and cultivated crops without harming these desirable plants (K. Viste, A. J. Cirovetti, B. Horrom, 1970). This suggests that N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide could be investigated for similar herbicidal activities.

Antimicrobial and Antioxidant Properties

Benzofuran scaffolds have been recognized for their antimicrobial and antioxidant properties. Functionalized benzofuran compounds have demonstrated significant antimicrobial activity against various pathogens, as well as potent antioxidant efficacy, comparable to standard antioxidants like butylated hydroxyanisole (BHA) (J. Rangaswamy, H. V. Kumar, S. T. Harini, N. Naik, 2017). This indicates the potential of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide for developing new antimicrobial agents and antioxidants.

Pharmaceutical Research

In pharmaceutical research, benzofuran derivatives have been explored for their therapeutic potentials, including anticonvulsant and antitubercular activities. A study on benzofuran-acetamide scaffold showed promising anticonvulsant activity in a mouse model, suggesting a potential mechanism similar to known anticonvulsant drugs (A. Shakya, M. Kamal, V. Balaramnavar, et al., 2016). Additionally, benzofuran compounds have exhibited inhibitory effects against multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents (M. Mustaqeem Abdullah, N. Siddiqui, R. Mothana, et al., 2021). These findings underscore the importance of further exploring N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide in pharmaceutical research for its potential therapeutic benefits.

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKVYOPSESUUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)